molecular formula C12H17F2N B1416882 [(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1040042-30-5

[(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1416882
CAS RN: 1040042-30-5
M. Wt: 213.27 g/mol
InChI Key: AQGQUROAJMWHFV-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)methylamine” is a chemical compound with the molecular formula C12H17F2N . It is used for pharmaceutical testing and is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.27 . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the search results .

Scientific Research Applications

Organic Light-Emitting Devices

A novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer have been synthesized and characterized for use in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents into the arylamine moiety of these compounds has been shown to improve the performance of OLEDs by reducing hole mobility, which helps balance the injected carriers in the devices. This leads to enhanced efficiency and luminance in OLED applications (Li et al., 2012).

Deprotection of N-Allyloxycarbonyl Amines

A synthesis method using iodine in wet acetonitrile has been developed for the deprotection of N-allyloxycarbonyl amines, demonstrating high yield without affecting the optical purity of chiral substrates. This method's applicability extends to various N-allyloxycarbonyl amines and α-aminomethyl esters, showcasing its utility in synthetic organic chemistry (Szumigala et al., 2005).

Aromatic NH and OH Proton Donors with Aliphatic Amines

Studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines have revealed the equilibrium between free molecules and complexes of varying compositions. These findings contribute to the understanding of hydrogen bonding and proton transfer mechanisms in chemical systems, offering insights into the design of molecular complexes with specific properties (Castaneda et al., 2001).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGQUROAJMWHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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